4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a sulfonamide-linked 3,5-dimethylpiperidine moiety and a 1,3,4-oxadiazole ring substituted with a methoxymethyl group. The methoxymethyl substituent may improve solubility compared to bulkier hydrophobic groups, while the 3,5-dimethylpiperidine could modulate steric and electronic interactions with biological targets .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-12-8-13(2)10-22(9-12)28(24,25)15-6-4-14(5-7-15)17(23)19-18-21-20-16(27-18)11-26-3/h4-7,12-13H,8-11H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMAHFHRPQIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
Biological Activity
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Oxadiazole moiety : Known for its diverse biological activities.
- Sulfonamide linkage : Often associated with antimicrobial effects.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds, including those similar to the target molecule, exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : Studies have shown that oxadiazole derivatives can inhibit Mycobacterium bovis BCG, with some compounds demonstrating strong binding affinity to mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis .
- Broad-Spectrum Antibacterial Activity : Compounds with similar structures have been reported to act against both Gram-positive and Gram-negative bacteria. For example, derivatives containing piperidine and oxadiazole showed enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical biosynthetic pathways. For example, inhibition of enoyl-acyl carrier protein (ACP) reductase disrupts fatty acid synthesis in bacteria .
- Disruption of Cell Wall Synthesis : The sulfonamide component may interfere with the synthesis of lipoteichoic acid (LTA), essential for the growth and virulence of certain bacteria .
Case Studies and Research Findings
Several studies highlight the biological activity of oxadiazole derivatives:
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis involves multi-step reactions:
Formation of the 1,3,4-oxadiazole ring : Carboxylic acids are converted to hydrazides via reflux with hydrazine hydrate, followed by cyclization using carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux conditions .
Sulfonylation : The piperidine sulfonyl group is introduced by reacting 4-(chlorosulfonyl)benzoyl chloride with 3,5-dimethylpiperidine in a basic aqueous medium (e.g., 5% Na₂CO₃) to form the sulfonylbenzamide intermediate .
Coupling reaction : The oxadiazole nucleophile is linked to the sulfonylated benzamide via a nucleophilic substitution or amidation step, typically using polar aprotic solvents like dimethylformamide (DMF) and a base such as lithium hydride (LiH) to activate the reaction .
Critical factors : Temperature control (reflux conditions), solvent purity, and stoichiometric ratios of reagents are vital for yield optimization.
Basic: How is the compound characterized structurally, and what analytical techniques are recommended?
Answer:
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons), sulfonyl group (δ 3.1–3.3 ppm for piperidine protons), and methoxymethyl substituent (δ 3.4–3.6 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 424.53) validate the molecular formula (C₁₈H₂₄N₄O₄S₂) .
- Infrared (IR) spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1150–1200 cm⁻¹ (sulfonyl S=O stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data for similar sulfonamide-oxadiazole hybrids?
Answer:
Discrepancies often arise from assay variability or structural modifications. Methodological strategies include:
Orthogonal assays : Compare results from enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial disk diffusion assays to confirm target-specific activity .
Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxymethyl vs. methylthio groups) and correlate changes with bioactivity .
Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase (DHFR) .
Advanced: What experimental designs are recommended to evaluate the pharmacokinetic properties of this compound?
Answer:
Solubility and logP : Perform shake-flask experiments in phosphate-buffered saline (PBS) and octanol-water partitioning to determine hydrophobicity .
Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to measure half-life (t₁/₂) and identify major metabolites .
Plasma protein binding (PPB) : Employ equilibrium dialysis or ultrafiltration to assess % binding, which influences bioavailability .
Advanced: How can in silico methods guide the optimization of this compound’s selectivity for kinase targets?
Answer:
Molecular dynamics (MD) simulations : Model interactions with ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases) to identify steric clashes or hydrogen-bonding mismatches .
Free-energy perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., piperidine dimethyl groups vs. bulkier analogs) .
Off-target screening : Use SwissTargetPrediction to prioritize kinases with conserved binding motifs and validate via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Basic: What are the documented biological activities of structurally analogous compounds?
Answer:
- Antimicrobial activity : Analogous sulfonamide-oxadiazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : Piperidine-sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀: 12–50 nM), relevant in cancer therapy .
- Anticancer potential : Oxadiazole-linked benzamides induce apoptosis in MCF-7 breast cancer cells (EC₅₀: 10–20 µM) via caspase-3 activation .
Advanced: How can researchers mitigate racemization during the synthesis of chiral intermediates?
Answer:
- Low-temperature reactions : Conduct coupling steps (e.g., amidation) at 0–4°C to reduce base-induced racemization .
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereochemical control during sulfonylation .
- HPLC monitoring : Employ chiral stationary phases (e.g., Chiralpak AD-H) to detect enantiomeric excess (ee) during intermediate purification .
Basic: What solvents and purification methods are optimal for isolating the final compound?
Answer:
- Solvents : DMF or dichloromethane (DCM) for coupling reactions; ethanol/water mixtures for recrystallization .
- Purification : Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) gradients or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: What strategies can validate the compound’s mechanism of action in cellular assays?
Answer:
Gene knockdown : Use siRNA targeting putative targets (e.g., carbonic anhydrase IX) to assess loss of compound efficacy .
Fluorescence polarization (FP) : Measure direct binding to fluorescently labeled enzymes (e.g., DHFR-TAMRA conjugates) .
Metabolic profiling : Perform untargeted metabolomics (LC-QTOF-MS) to identify pathway perturbations (e.g., folate metabolism) .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Activating agents : Replace LiH with HATU or EDCI/HOBt to enhance amidation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hrs reflux) while improving yields by 15–20% .
- In situ IR monitoring : Track reaction progress in real-time to optimize stoichiometry and quench points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
